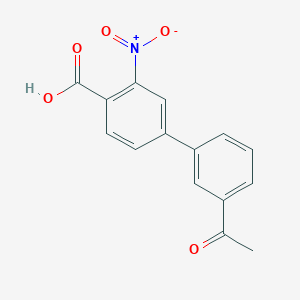
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% (2-APM-95) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of about 130-132°C and a boiling point of about 180-181°C. It is soluble in water, alcohol, and chloroform, and is widely used in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% is widely used in scientific research, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, dyes, and other specialty chemicals. It is also used as a reagent in the synthesis of various heterocyclic compounds. In addition, it is used as a catalyst in the synthesis of polymers, and as a stabilizer in the manufacture of plastics.
Mecanismo De Acción
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% is a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It also has anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the production of nitric oxide. It has also been shown to inhibit the production of arachidonic acid and its metabolites, which are involved in inflammatory processes. In addition, it has been shown to have anti-oxidant and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% is a versatile compound with a wide range of applications in scientific research. Its advantages include its low cost, easy availability, and stability in aqueous solution. It is also relatively non-toxic and has few side effects. However, it is not soluble in organic solvents and has a relatively low solubility in water.
Direcciones Futuras
Future research on 2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% may focus on further exploring its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds. In addition, further research may investigate the potential use of 2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% as a therapeutic agent for the treatment of various diseases. Finally, further research may investigate the potential of 2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% as an industrial catalyst or stabilizer.
Métodos De Síntesis
The synthesis of 2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% is relatively simple. It is prepared by the reaction of 4-acetylphenol and 6-methylbenzoic acid in aqueous solution, followed by recrystallization from ethanol or methanol. The reaction is carried out at a temperature of about 80-90°C for about 15-20 minutes. The product is then filtered, washed with aqueous sodium hydroxide solution, and dried.
Propiedades
IUPAC Name |
2-(4-acetylphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-4-3-5-14(15(10)16(18)19)13-8-6-12(7-9-13)11(2)17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDJDFMAMNQQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689762 |
Source


|
| Record name | 4'-Acetyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-42-2 |
Source


|
| Record name | 4'-Acetyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














